3-Oxoisoindoline-4-carbonitrile
Overview
Description
3-Oxoisoindoline-4-carbonitrile is a heterocyclic compound that features an isoindoline core with a ketone and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 3-oxoisoindoline-4-carbonitrile involves the Strecker reaction. This reaction typically uses 2-carboxybenzaldehyde, trimethylsilyl cyanide (TMSCN), and primary amines as starting materials. The reaction is catalyzed by sulfamic acid (NH2SO3H) in ethanol under reflux conditions . Another method employs OSU-6, a type of mesoporous silica, as a catalyst to facilitate the reaction at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Strecker reaction’s scalability and efficiency make it a promising candidate for industrial applications. The use of environmentally benign catalysts like OSU-6 and sulfamic acid further enhances its industrial viability.
Chemical Reactions Analysis
Types of Reactions
3-Oxoisoindoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the nitrile group to an amine.
Substitution: This reaction can replace the nitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as sodium azide (NaN3) or organolithium compounds are often employed.
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted isoindoline derivatives can be formed.
Scientific Research Applications
3-Oxoisoindoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 3-oxoisoindoline-4-carbonitrile exerts its effects is primarily through its interaction with various molecular targets. The compound’s functional groups allow it to participate in multiple biochemical pathways, including enzyme inhibition and receptor binding. These interactions can modulate biological processes, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxoisoindoline-1-carbonitrile
- 3-Oxoisoindoline-5-carboxamide
- Indole derivatives
Uniqueness
3-Oxoisoindoline-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to other isoindoline derivatives, it offers a unique combination of properties that make it suitable for specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-oxo-1,2-dihydroisoindole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-4-6-2-1-3-7-5-11-9(12)8(6)7/h1-3H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMSIZMELRTBKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C#N)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563021 | |
Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129221-89-2 | |
Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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